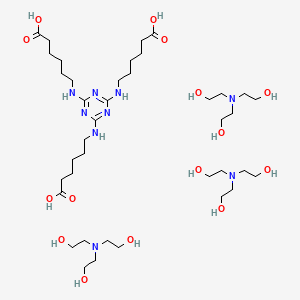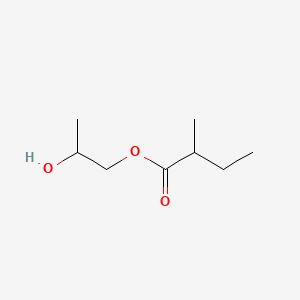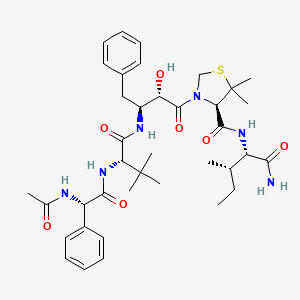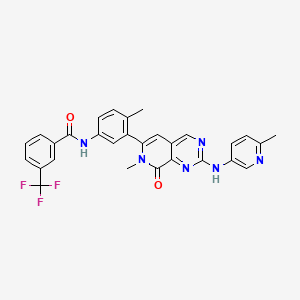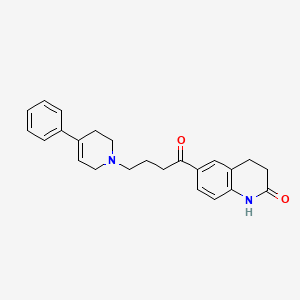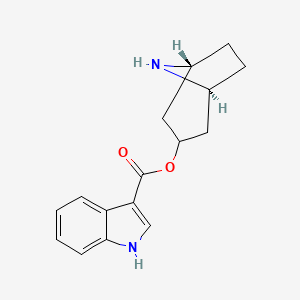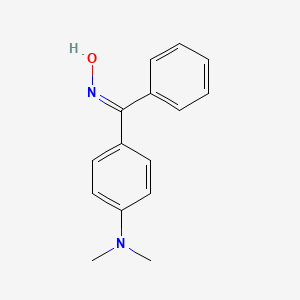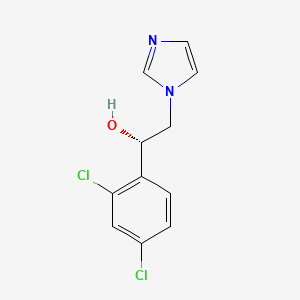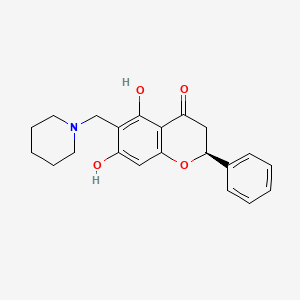
Hydroxymethylmaraviroc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxymethylmaraviroc is a derivative of maraviroc, a chemokine receptor antagonist developed by Pfizer. Maraviroc is primarily used as an antiretroviral medication to treat CCR5-tropic HIV-1 infection. This compound retains the core structure of maraviroc but includes a hydroxymethyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydroxymethylmaraviroc involves several steps, starting from the core structure of maraviroc. The hydroxymethyl group is introduced through a series of chemical reactions, including hydroxylation and methylation. The specific conditions for these reactions typically involve the use of catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas (H2) for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxymethylmaraviroc undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dehydroxymethylated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hydroxymethylmaraviroc has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxymethylation on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential to inhibit CCR5-tropic HIV-1 infection.
Medicine: Explored as a potential therapeutic agent with improved properties over maraviroc.
Industry: Used in the development of new antiretroviral drugs and as a reference compound in analytical chemistry.
Mécanisme D'action
Hydroxymethylmaraviroc exerts its effects by binding to the CCR5 receptor on the surface of certain human cells. This binding prevents the HIV-1 virus from attaching to the receptor, thereby inhibiting viral entry into the host cell. The hydroxymethyl group may enhance the binding affinity or alter the pharmacokinetic profile of the compound.
Comparaison Avec Des Composés Similaires
Hydroxymethylmaraviroc is compared with other similar compounds such as:
Maraviroc: The parent compound, which lacks the hydroxymethyl group.
2-Hydroxymaraviroc: Another derivative with a hydroxyl group at a different position.
3-Hydroxymaraviroc: A derivative with a hydroxyl group at the third position.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially improve the efficacy and safety profile of the compound compared to its analogs.
Propriétés
Numéro CAS |
2230267-78-2 |
|---|---|
Formule moléculaire |
C29H41F2N5O2 |
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22-,23+,24?,25-/m0/s1 |
Clé InChI |
QYAXWUVUSZZECX-NPZNXQLHSA-N |
SMILES isomérique |
CC(C)C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
SMILES canonique |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


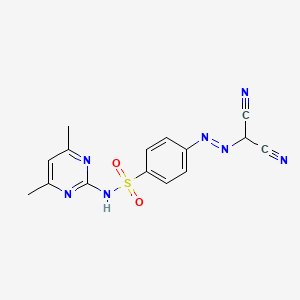
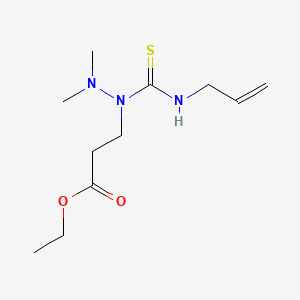
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
